ETHYL (2Z)-5-(3-BROMO-4-METHOXYPHENYL)-7-METHYL-3-OXO-2-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-(3-BROMO-4-METHOXYPHENYL)-7-METHYL-3-OXO-2-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furyl and phenyl groups: This step often involves cross-coupling reactions such as Suzuki-Miyaura coupling, which requires palladium catalysts and boron reagents.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can convert ketones to alcohols or remove halogen atoms.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a drug candidate due to its complex structure and functional groups.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique properties may be useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-(3-BROMO-4-METHOXYPHENYL)-7-METHYL-3-OXO-2-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves interactions with molecular targets such as enzymes or receptors. The exact pathways depend on the specific application, but it may involve inhibition or activation of certain biological processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C29H22BrF3N2O5S |
---|---|
Molecular Weight |
647.5 g/mol |
IUPAC Name |
ethyl (2Z)-5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H22BrF3N2O5S/c1-4-39-27(37)24-15(2)34-28-35(25(24)17-8-10-22(38-3)20(30)13-17)26(36)23(41-28)14-19-9-11-21(40-19)16-6-5-7-18(12-16)29(31,32)33/h5-14,25H,4H2,1-3H3/b23-14- |
InChI Key |
OPEKQFNRRSQBIH-UCQKPKSFSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)Br)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)Br)C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)Br)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.